molecular formula C24H29N7O2 B590852 Palbociclib-d8 CAS No. 1628752-83-9

Palbociclib-d8

Cat. No.: B590852
CAS No.: 1628752-83-9
M. Wt: 455.592
InChI Key: AHJRHEGDXFFMBM-PMCMNDOISA-N
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Description

Palbociclib-d8 is a deuterated form of Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). These kinases play a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Palbociclib, as the deuterium atoms can provide more detailed insights through mass spectrometry.

Mechanism of Action

Target of Action

Palbociclib-d8, a deuterium labeled variant of Palbociclib , is a selective and orally active inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6) . CDK4/6 are key regulators of cell growth and play a crucial role in the cell cycle machinery .

Mode of Action

This compound interacts with its targets, CDK4/6, by binding to the ATP pocket . This interaction inhibits cell growth and suppresses DNA replication in retinoblastoma tumor suppressor gene (RB) proficient cancer cells . The main mechanism of action of Palbociclib is to induce cell cycle arrest and senescence on responsive cells .

Biochemical Pathways

The inhibition of CDK4/6 by this compound leads to a significant increase in the proportion of cells in the G1 state . This results in effective dephosphorylation of RB, reducing cell proliferation and inducing senescence .

Pharmacokinetics

The pharmacokinetics of this compound involves a large inter-individual variability in exposure . It is extensively metabolized by cytochrome P450 3A4 . After single and multiple dosing, Palbociclib’s maximum plasma concentration was observed to be 82.14 and 139.7 ng/mL, respectively . The apparent clearance was 52.40 and 49.97 L/h, and the half-life (t½) was 23.46 and 27.26 h, respectively .

Result of Action

The result of this compound’s action is a stable cell-cycle arrest and long-term senescence . Levels of Ki67, retinoblastoma protein, and thymidine kinase decrease after Palbociclib treatment . This leads to the suppression of cell growth and DNA replication in RB proficient cancer cells .

Action Environment

This compound concentrates in intracellular acidic vesicles, a phenomenon known as lysosomal trapping . It is released from these vesicles upon dilution or washing out of the extracellular medium . This lysosomal trapping explains the prolonged temporal activity of Palbociclib, the paracrine activity of exposed cells, and the cooperation with lysosomotropic drugs . Other lysosomotropic drugs, such as chloroquine, interfere with the accumulation of Palbociclib into lysosomes, thereby reducing the minimal dose of Palbociclib required for cell-cycle arrest and senescence .

Biochemical Analysis

Biochemical Properties

Palbociclib-d8 plays a pivotal role in the cell cycle regulation. CDK4/6 is the key regulator of the G1-S transition . This compound interacts with these kinases, inhibiting their activity and thus controlling cell proliferation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The main effect of this compound on susceptible cells is the induction of a durable cell-cycle arrest that often evolves into cellular senescence .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound is a highly selective CDK4/6 inhibitor that binds to these kinases, inhibiting their activity and thus controlling cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits prolonged temporal activity due to its lysosomal trapping . After washing out the drug, this compound-treated cells release the drug to the medium and this conditioned medium is active on susceptible cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . High exposure is associated with an increased risk of neutropenia .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is extensively metabolized by cytochrome P450 3A4, with contribution from sulfotransferase (SULT)2A1 mediated sulfonation and minor contributions from glucuronidation and acylation .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It concentrates in intracellular acidic vesicles, where it can be readily observed due to its intrinsic fluorescence .

Subcellular Localization

The subcellular localization of this compound is primarily in the lysosomes . This lysosomal trapping is a property common to all three clinically-approved CDK4/6 inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Palbociclib-d8 involves multiple steps, starting from 2-(methylthio)pyrimidin-4(3H)-one. The process includes nucleophilic substitution by thionyl chloride, bromination, and nucleophilic substitution by cyclopentylamine. This is followed by a one-pot two-step method involving the Heck reaction and ring closure sequence, oxidation, bromination, cross-coupling reaction, and aqueous workup to afford Palbociclib .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving high-performance liquid chromatography (HPLC) for the separation and determination of impurities .

Chemical Reactions Analysis

Types of Reactions

Palbociclib-d8 undergoes various chemical reactions, including:

    Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride for nucleophilic substitution, bromine for bromination, and cyclopentylamine for nucleophilic substitution. The reactions are typically carried out under controlled temperatures and pressures to ensure high yield and purity .

Major Products

The major products formed from these reactions include various intermediates that eventually lead to the formation of this compound. These intermediates are characterized and confirmed using mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy .

Scientific Research Applications

Palbociclib-d8 is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the metabolic pathways and pharmacokinetics of Palbociclib. In biology and medicine, it is used to investigate the efficacy and safety of Palbociclib in treating various cancers, including breast cancer . In the industry, it is used in the development of new therapeutic agents and in quality control processes to ensure the purity and efficacy of Palbociclib .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Palbociclib-d8 include other CDK4/6 inhibitors such as Ribociclib and Abemaciclib. These compounds also inhibit CDK4/6 and are used in the treatment of various cancers .

Uniqueness

This makes it a valuable tool in scientific research for understanding the behavior of Palbociclib in the body .

Properties

IUPAC Name

6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N7O2/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29)/i9D2,10D2,11D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJRHEGDXFFMBM-PMCMNDOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CN=C(C=C2)NC3=NC=C4C(=C(C(=O)N(C4=N3)C5CCCC5)C(=O)C)C)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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